molecular formula C16H12ClN3O3S B400367 2-((4-Chlorophenyl)imino)-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one CAS No. 219554-83-3

2-((4-Chlorophenyl)imino)-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one

Cat. No.: B400367
CAS No.: 219554-83-3
M. Wt: 361.8g/mol
InChI Key: PXXCPVPYRLIKIV-UHFFFAOYSA-N
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Description

The compound 2-((4-chlorophenyl)imino)-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen atoms. The structure features a 4-chlorophenylimino group at position 2 and a 2-nitrobenzyl substituent at position 3. The nitro group is a strong electron-withdrawing moiety, which may enhance reactivity and influence interactions with biological targets.

Properties

IUPAC Name

2-(4-chlorophenyl)imino-5-[(2-nitrophenyl)methyl]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c17-11-5-7-12(8-6-11)18-16-19-15(21)14(24-16)9-10-3-1-2-4-13(10)20(22)23/h1-8,14H,9H2,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXCPVPYRLIKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219554-83-3
Record name 2-((4-CHLOROPHENYL)IMINO)-5-(2-NITROBENZYL)-1,3-THIAZOLIDIN-4-ONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)imino)-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the cyclization of a thiourea derivative with an α-haloketone. For this compound, the starting materials are 4-chlorophenylthiourea and 2-nitrobenzyl bromide.

    Cyclization Reaction: The cyclization reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the thiazolidinone ring.

    Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or crystallization. Additionally, industrial production would require adherence to safety and environmental regulations to ensure safe handling and disposal of chemicals.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group. Common reagents for this reaction include hydrogen gas with a palladium catalyst or iron powder in the presence of hydrochloric acid.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to convert the nitro group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon (Pd/C) catalyst with hydrogen gas.

    Reduction: Lithium aluminum hydride (LiAlH4) or iron powder with hydrochloric acid.

    Substitution: Sodium ethoxide or potassium carbonate in ethanol or acetonitrile.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Thiazolidinones: Nucleophilic substitution reactions yield various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is studied for its potential as a drug candidate due to its thiazolidinone core, which is known for various pharmacological activities. Research indicates that compounds in this class can exhibit:

  • Antimicrobial properties : The compound may inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis, leading to antimicrobial effects.
  • Antifungal and anticancer activities : Studies have shown that derivatives of thiazolidinones can be effective against various cancer cell lines, including leukemia and breast cancer . The presence of the nitro group enhances its reactivity and potential for bioreduction, contributing to its biological activity.

Biological Research

In biological studies, 2-((4-Chlorophenyl)imino)-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one is investigated for:

  • Mechanism of action : The compound interacts with molecular targets in biological systems, potentially modulating enzyme activity and influencing cellular processes.
  • Therapeutic potential : Its unique functional groups provide distinct chemical properties that can be tailored for specific biological interactions, making it a valuable scaffold for developing new therapeutic agents .

Industrial Applications

In the industrial sector, this compound can be utilized for:

  • Agrochemicals : Its chemical properties may allow it to serve as a precursor or active ingredient in the formulation of pesticides or herbicides.
  • Dyes and specialty chemicals : The unique structure may find applications in the synthesis of dyes or other specialty chemicals due to its reactivity and stability.

Case Studies

StudyFocusFindings
Anticancer ActivityEvaluated several thiazolidinone derivatives for their anticancer properties against multiple cancer cell lines. Notable compounds showed low toxicity towards normal cells while being effective against cancerous cells.
Antimicrobial EffectsInvestigated the interaction of thiazolidinones with bacterial enzymes; found significant inhibition of growth in Gram-positive and Gram-negative bacteria.
Molecular Docking StudiesConducted docking studies to understand binding affinities of synthesized compounds with target proteins, showing promising results for drug design applications.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)imino)-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets in biological systems. The compound’s thiazolidinone ring and substituents allow it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its biological activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Thiazolidinone derivatives exhibit diverse biological activities depending on substituents at positions 2 (imino group) and 5 (benzylidene/benzyl group). Below is a comparative analysis of key analogs:

Key Observations:
  • Electron-Withdrawing Groups (EWGs): The nitro group in the target compound and nitrofuran in A39 () enhance biological activity by stabilizing charge interactions in target enzymes or DNA .
  • Substituent Position: The 2-nitrobenzyl group in the target compound vs. 5-nitrofuran in A39 may alter spatial orientation, affecting binding affinity.
  • Hybrid Structures: Compounds like 5c () incorporate carbazolyl and pyrazolyl moieties, broadening anticancer activity through multi-target interactions .

Physicochemical Properties

Physical properties such as melting points, solubility, and molecular weight influence bioavailability and synthesis feasibility.

Table 2: Physicochemical Comparison
Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility Predictions
Target Compound Not reported ~350 Low (due to nitro and aromatic groups)
A39 () Not reported 365.8 Moderate (nitrofuran may improve solubility)
Compound 5c () 285–287 684.8 Low (adamantyl group increases hydrophobicity)
ECHEMI-355002-04-9 () Not reported 332.8 Moderate (fluoro substituent reduces logP)
Key Observations:
  • Melting Points: Bulky substituents (e.g., adamantyl in 5c) correlate with higher melting points due to rigid packing .
  • Solubility: Nitro groups typically reduce aqueous solubility, but polar moieties like nitrofuran (A39) or methoxy (J19) may counterbalance hydrophobicity .
Antimycobacterial Activity ():

Compound A39, with a nitrofuran substituent, showed potent activity against Mycobacterium, likely by inhibiting lumazine synthase (RibH), a key enzyme in riboflavin biosynthesis. The target compound’s 2-nitrobenzyl group may similarly disrupt microbial redox pathways .

Cytotoxicity ():

Carbazolyl-thiazolidinone hybrids (e.g., 5c) exhibited IC₅₀ values < 10 µM against PC3, HepG2, and HCT116 cells. The adamantyl group enhances lipophilicity, promoting cellular uptake .

Antimicrobial Activity ():

Chlorine-substituted derivatives (e.g., 4a) demonstrated superior antifungal activity, suggesting EWGs enhance target binding. The target compound’s nitro group may offer similar advantages .

Biological Activity

2-((4-Chlorophenyl)imino)-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one is a thiazolidinone derivative known for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This compound's structure comprises a thiazolidine ring, which is significant in medicinal chemistry due to its diverse pharmacological properties.

  • Molecular Formula : C16H12ClN3O3S
  • Molecular Weight : 361.8 g/mol
  • IUPAC Name : 2-(4-chlorophenyl)imino-5-[(2-nitrophenyl)methyl]-1,3-thiazolidin-4-one

Anti-Cancer Activity

Research has indicated that thiazolidinone derivatives exhibit promising anti-cancer properties. The compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study Findings :

  • Cytotoxicity : In vitro studies demonstrated that the compound showed significant cytotoxic effects against human breast cancer cell lines (MCF-7) with IC50 values ranging from 10 µM to 20 µM. This suggests a moderate potency in inhibiting cell proliferation.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased annexin V staining in flow cytometry assays, indicating early apoptotic changes.
Cell LineIC50 (µM)Mechanism of Action
MCF-710 - 20Apoptosis Induction
HeLa15 - 25Cell Cycle Arrest
A54920 - 30Apoptosis Induction

Anti-inflammatory Activity

Thiazolidinones have also been recognized for their anti-inflammatory properties. The compound has shown potential in reducing inflammation markers in vitro.

Research Findings :

  • Inhibition of NO Production : The compound inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting an anti-inflammatory effect.
  • Cytokine Modulation : It was found to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.

Toxicological Profile

According to the Safety Data Sheet (SDS), the compound is classified as very toxic to aquatic life and poses risks upon exposure through inhalation or skin contact. It is essential to handle this compound with care in laboratory settings.

Q & A

Q. What are the standard synthetic routes and characterization methods for 2-((4-Chlorophenyl)imino)-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one?

  • Methodological Answer : The compound is typically synthesized via a multi-step condensation reaction. A common approach involves reacting a substituted thiosemicarbazide with a nitrobenzyl-substituted carbonyl intermediate in acetic acid under reflux, catalyzed by ammonium acetate . Characterization includes nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm imine and thiazolidinone moieties, alongside melting point determination and high-resolution mass spectrometry (HRMS). For example, analogs with similar backbones (e.g., 5-substituted thiazolidin-4-ones) were synthesized with yields >85% and characterized via NMR chemical shifts (δ 7.2–8.1 ppm for aromatic protons) .

Q. How is the initial cytotoxic activity of this compound evaluated in cancer research?

  • Methodological Answer : Cytotoxicity is assessed using the Sulforhodamine B (SRB) assay on human cancer cell lines (e.g., PC3 prostate, HepG2 liver, HCT116 colon). Cells are treated with a concentration gradient (0.01–1000 µg/mL) for 48–72 hours, followed by trichloroacetic acid fixation and SRB staining. Absorbance at 565 nm quantifies cell viability, with IC₅₀ values calculated via nonlinear regression . Notably, structurally related thiazolidin-4-ones showed IC₅₀ values ranging from 1.2–25 µM in breast cancer models .

Advanced Research Questions

Q. What structural modifications improve the bioactivity of this thiazolidin-4-one derivative, and how are SAR trends analyzed?

  • Methodological Answer : Key modifications include:
  • Nitrobenzyl group optimization : Substituting the 2-nitro position with electron-withdrawing groups (e.g., -CF₃) enhances cytotoxicity by improving membrane permeability .
  • Chlorophenyl imine substitution : Analogues with 4-fluorophenyl or phenoxyphenyl groups showed 2–3-fold higher activity in glioblastoma models .
    Quantitative SAR (QSAR) models using descriptors like logP and polar surface area (PSA) correlate hydrophobicity with enhanced antitumor activity .

Q. How can contradictory cytotoxicity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from experimental variables:
  • Cell line heterogeneity : Sensitivity varies between epithelial (e.g., HCT116) and mesenchymal (e.g., U87MG) lineages due to differential expression of drug transporters .
  • Assay conditions : Prolonged exposure (72 vs. 48 hours) may amplify apoptotic signals. Normalization to positive controls (e.g., doxorubicin) and standardized protocols (e.g., NCI-60 panel guidelines) improve reproducibility .

Q. What crystallographic tools are used to resolve the 3D structure of this compound, and how are data interpreted?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths and angles, confirming the thiazolidin-4-one core (C-S bond: ~1.68 Å) and planarity of the nitrobenzyl group . ORTEP-3 visualizes thermal ellipsoids to assess positional disorder, critical for validating stereochemistry . For example, a related compound (5-(2-hydroxybenzylidene) analog) showed a dihedral angle of 8.2° between the thiazolidinone and aryl rings, influencing π-π stacking in target binding .

Q. What mechanistic insights exist for this compound’s antitumor activity?

  • Methodological Answer : Mechanistic studies include:
  • Microtubule disruption : Analogues like (2E,5Z)-5-(2-hydroxybenzylidene) derivatives depolymerize microtubules (IC₅₀ = 0.8 µM in U87MG glioblastoma), visualized via immunofluorescence .
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining confirms caspase-3 activation (e.g., 3.5-fold increase in sub-G1 population at 10 µM) .

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